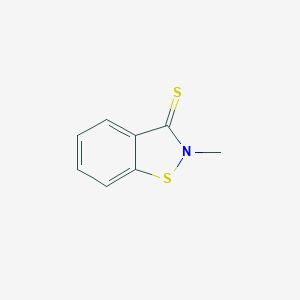
2-Methyl-1,2-benzothiazole-3(2h)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,2-benzothiazole-3(2h)-thione is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is also commonly known as MBT or mercaptobenzothiazole. It is a heterocyclic organic compound that contains a thiazole ring and a thione group. MBT has been extensively studied for its synthesis methods, mechanism of action, and its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MBT is not fully understood. However, studies have suggested that MBT may act by inhibiting the activity of certain enzymes, such as metalloproteinases, which are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. MBT has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as an anticancer agent.
Biochemische Und Physiologische Effekte
MBT has been shown to have various biochemical and physiological effects. Studies have shown that MBT can inhibit the growth of cancer cells in vitro and in vivo. MBT has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as an anticancer agent. In addition, MBT has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MBT has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, MBT also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on MBT. One area of research is the development of MBT-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of MBT's mechanism of action and its potential side effects. Additionally, there is a need for further studies on the use of MBT in agriculture and its potential impact on the environment.
Conclusion
In conclusion, MBT is a heterocyclic organic compound that has garnered significant attention in scientific research due to its potential applications in various fields. MBT can be synthesized through various methods and has been extensively studied for its potential as an anticancer agent, antioxidant, and anti-inflammatory agent. MBT has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, further studies are needed to fully understand its mechanism of action and potential side effects. There are several future directions for research on MBT, including the development of MBT-based drugs for the treatment of cancer and neurodegenerative diseases, and the study of MBT's impact on the environment.
Synthesemethoden
MBT can be synthesized through various methods, including the reaction of 2-mercaptobenzothiazole with methyl iodide in the presence of a base, and the reaction of 2-aminobenzenethiol with carbon disulfide in the presence of a base. The latter method is the most commonly used method for the synthesis of MBT. The reaction of 2-aminobenzenethiol with carbon disulfide produces 2-mercaptobenzothiazole, which is then further reacted with methyl iodide to produce MBT.
Wissenschaftliche Forschungsanwendungen
MBT has been extensively studied for its potential applications in various fields, including the rubber industry, agriculture, and biomedical research. In the rubber industry, MBT is used as a vulcanization accelerator, which improves the physical properties of rubber. In agriculture, MBT is used as a fungicide to control fungal diseases in crops. In biomedical research, MBT has been studied for its potential as an anticancer agent, antioxidant, and anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
15871-24-6 |
|---|---|
Produktname |
2-Methyl-1,2-benzothiazole-3(2h)-thione |
Molekularformel |
C8H7NS2 |
Molekulargewicht |
181.3 g/mol |
IUPAC-Name |
2-methyl-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C8H7NS2/c1-9-8(10)6-4-2-3-5-7(6)11-9/h2-5H,1H3 |
InChI-Schlüssel |
RHJDOWRMOQVRAU-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C2=CC=CC=C2S1 |
Kanonische SMILES |
CN1C(=S)C2=CC=CC=C2S1 |
Andere CAS-Nummern |
15871-24-6 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



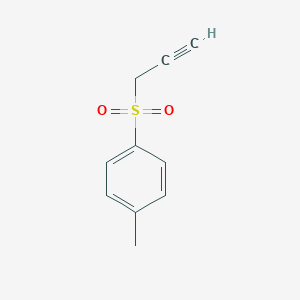
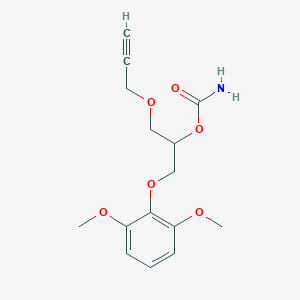
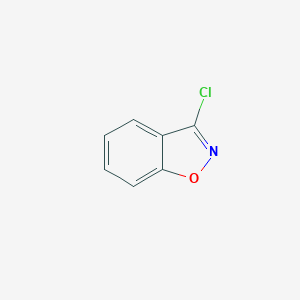
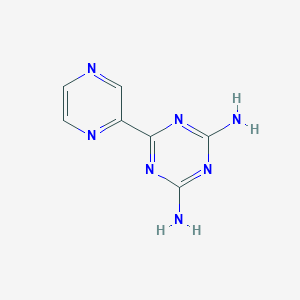
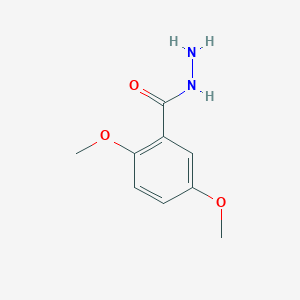
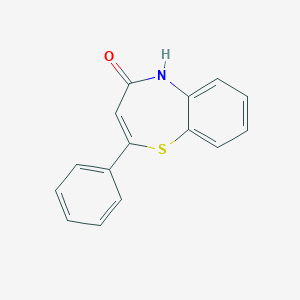
![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)
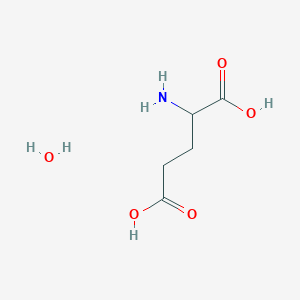
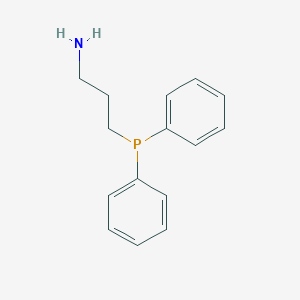
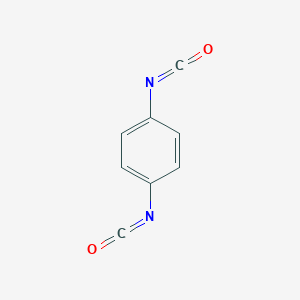
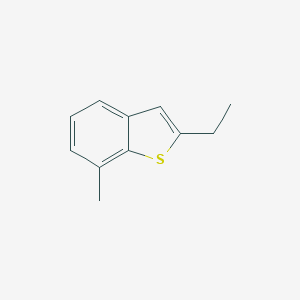
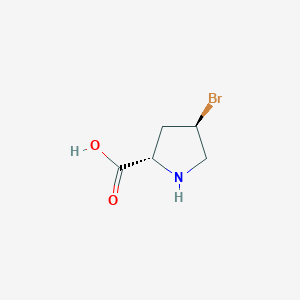

![Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate](/img/structure/B94887.png)